3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
CIS-3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a chiral compound with the molecular formula C13H13FO3 and a molecular weight of 236.24 g/mol It contains a cyclopentane ring substituted with a fluorobenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CIS-3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 3-fluorobenzoyl chloride.
Formation of Intermediate: Cyclopentanone undergoes a Friedel-Crafts acylation reaction with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate 3-(3-fluorobenzoyl)cyclopentanone.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form CIS-3-(3-fluorobenzoyl)cyclopentanol.
Oxidation: The final step involves the oxidation of the alcohol group to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for CIS-3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
CIS-3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
CIS-3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CIS-3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- CIS-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
- CIS-3-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid
- CIS-3-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
Uniqueness
CIS-3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C13H13FO3 |
---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H13FO3/c14-11-3-1-2-8(7-11)12(15)9-4-5-10(6-9)13(16)17/h1-3,7,9-10H,4-6H2,(H,16,17) |
InChI Key |
DOKDVGNQZDVNNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C(=O)C2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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